8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (hereafter referred to as the "target compound") is a xanthine derivative with a molecular formula of C₃₁H₃₃N₅O₂ and a molecular weight of 507.626 . Its structure features:
- 1,3-dimethyl groups on the purine core.
- A 3-phenylpropyl chain at the 7-position.
- A dibenzylamino-methyl substituent at the 8-position.
Its synthesis likely follows established routes for purine derivatives, such as halogenation followed by nucleophilic substitution at the 8-position, as seen in analogous compounds .
Properties
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O2/c1-33-29-28(30(37)34(2)31(33)38)36(20-12-19-24-13-6-3-7-14-24)27(32-29)23-35(21-25-15-8-4-9-16-25)22-26-17-10-5-11-18-26/h3-11,13-18H,12,19-23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMOVHZDQUNLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound has garnered attention in biomedical research due to its potential biological activities, particularly as a dual ligand for serotonin receptors. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25N5O2
- Molecular Weight : 403.486 g/mol
- IUPAC Name : 8-(dibenzylamino)methyl-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Notably, it has been identified as a dual ligand for the 5HT1A and 5HT7 serotonin receptors. These receptors play crucial roles in mood regulation and cognitive function.
Pharmacological Effects
Study 1: Dual Ligand Activity
A study conducted by Zagorska et al. (2023) focused on the synthesis and biological evaluation of novel purine derivatives as dual 5HT1A/5HT7 receptor ligands. The findings demonstrated that compounds similar to this compound exhibited significant binding affinity for both receptors. This suggests potential therapeutic applications in treating depression and anxiety disorders .
Study 2: Neuroprotective Potential
In a neuroprotection study involving various purine derivatives, researchers found that certain compounds exhibited protective effects against oxidative stress-induced neuronal cell death. Although specific data on this compound were not detailed, the results indicate a promising avenue for further exploration regarding its neuroprotective capabilities .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O2 |
| Molecular Weight | 403.486 g/mol |
| IUPAC Name | 8-(dibenzylamino)methyl... |
| Antidepressant Activity | Yes |
| Neuroprotective Effects | Potentially Yes |
| Anti-inflammatory Properties | Under Investigation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with key analogues, focusing on substituent variations at the 7- and 8-positions and their implications for physicochemical and biological properties.
Structural and Molecular Comparisons
Substituent Effects on Bioactivity
8-Substituent Variations
- Dibenzylamino-methyl (Target Compound): The bulky dibenzyl group may enhance receptor binding affinity or alter solubility. Similar benzylamino derivatives (e.g., 8-benzylamino-7-propyl in ) show hypotensive activity, suggesting the target’s larger substituent could modulate potency .
- sec-Butylamino (): Smaller aliphatic substituents may improve bioavailability but reduce steric interactions with targets.
7-Substituent Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
